molecular formula C6H14N2O B133796 3-Methoxypiperidin-4-amine CAS No. 156970-92-2

3-Methoxypiperidin-4-amine

Cat. No. B133796
M. Wt: 130.19 g/mol
InChI Key: OPHSRKSIGNWVBY-UHFFFAOYSA-N
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Description

3-Methoxypiperidin-4-amine is a chemical compound with the molecular formula C6H14N2O . It is used in the synthesis of various pharmaceuticals and plays a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of 3-Methoxypiperidin-4-amine involves multi-enzyme cascades utilizing variants of galactose oxidase and imine reductase . This leads to the successful conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane respectively, in up to 54% isolated yield .


Molecular Structure Analysis

The molecular structure of 3-Methoxypiperidin-4-amine can be analyzed using various tools such as ChemSpider and ChemRTP . These tools provide a visual representation of the molecule and can calculate estimated physicochemical property data based on reliable QSPR and ANN .


Chemical Reactions Analysis

The chemical reactions involving 3-Methoxypiperidin-4-amine can be analyzed using spectroscopy . The hydrogens attached to an amine show up 0.5-5.0 ppm, and the location is dependent on the amount of hydrogen bonding and the sample’s concentration .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methoxypiperidin-4-amine can be analyzed using various databases . It is a solid at room temperature and has a molecular weight of 310.44 .

Scientific Research Applications

  • Synthesis of Aminopiperidine Derivatives

    • Rey-Rodriguez et al. (2018) reported the use of intermolecular rhodium(II)-catalyzed C(sp3)-H amination of enamides to create new 4-aminopiperidine derivatives. These derivatives are valuable in medicinal chemistry due to their efficiency, regio- and chemoselectivity, and broad functional group tolerance (Rey-Rodriguez et al., 2018).
  • Inhibitor of Melanin Production

    • Choi et al. (2002) synthesized (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene. It inhibited tyrosinase activity (critical in melanin biosynthesis) and demonstrated UV-blocking and SOD-like activities, suggesting its potential as a skin whitening agent (Choi et al., 2002).
  • Synthesis of Cisapride Intermediates

    • Shirode et al. (2008) described an efficient synthesis method for (3S,4R)-4-benzylamino-3-methoxypiperidine, a crucial intermediate in the chiral synthesis of the drug molecule Cisapride (Shirode et al., 2008).
  • Catalytic Applications in Suzuki–Miyaura Reaction

    • Ansari et al. (2019) studied Schiff base ligands derived from 3-methoxysalicylaldehyde and their cobalt complexes, which showed promising results in catalyzing the Suzuki–Miyaura cross-coupling reaction (Ansari et al., 2019).
  • Protection Group for Primary Amines

    • Kuo and Yang (2008) evaluated 3-acetyl-4-hydroxycoumarin derivatives as a fluorescent primary amine protection group. These compounds emit blue fluorescence when reacting with primary amines or amino acids, suggesting their use in analytical applications (Kuo & Yang, 2008).
  • Synthesis of Piperidine Derivatives

    • Okitsu et al. (2001) developed methods for nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines, providing efficient pathways for the synthesis of piperidine derivatives, a framework used in the creation of natural products and compounds with pharmacological interest (Okitsu et al., 2001).

Safety And Hazards

3-Methoxypiperidin-4-amine is classified as a hazardous substance . It is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It also poses a short-term aquatic hazard .

Future Directions

The future directions of 3-Methoxypiperidin-4-amine research could involve its use in the synthesis of therapeutic peptides . Piperidine derivatives, which 3-Methoxypiperidin-4-amine is a part of, are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-methoxypiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-9-6-4-8-3-2-5(6)7/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHSRKSIGNWVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80546491
Record name 3-Methoxypiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxypiperidin-4-amine

CAS RN

156970-92-2
Record name 3-Methoxypiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Reck, RA Alm, P Brassil, JV Newman… - Journal of medicinal …, 2012 - ACS Publications
Novel non-fluoroquinolone inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) are of interest for the development of new antibacterial agents that are not …
Number of citations: 93 pubs.acs.org

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